Abikoviromycin
Overview
Description
Abikoviromycin is an antiviral antibiotic piperidine alkaloid with the molecular formula C10H11NO. It is produced by the bacteria Streptomyces abikoensis and Streptomyces rubescens . This compound is known for its pronounced activity against a number of supercapsidic viruses, such as the causative agents of the encephalitis group .
Scientific Research Applications
Abikoviromycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactions of piperidine alkaloids.
Biology: Investigated for its antiviral properties against supercapsidic viruses.
Medicine: Potential use as an antiviral agent due to its activity against encephalitis-causing viruses.
Industry: Utilized in the production of antiviral drugs and research on antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abikoviromycin involves complex chemical orchestration due to its densely functionalized scaffold. The compound features a [4.3.0] bicyclic core, which is also present in other structurally related natural products . The synthetic route includes ring-closing strategies and the use of asymmetric synthesis techniques .
Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes involving the bacteria Streptomyces abikoensis and Streptomyces rubescens . The compound is then extracted and purified from the culture liquid.
Types of Reactions:
Common Reagents and Conditions:
Sodium Borohydride (NaBH4): Used for the reduction of this compound to form a dihydro derivative.
Platinum Dioxide (PtO2): Used for hydrogenation reactions.
Major Products:
Dihydro Derivative: Formed through reduction, which is a secondary amine readily acetylated by acetic anhydride.
Perhydroabikoviromycins: Formed through hydrogenation, which are saturated secondary amines.
Mechanism of Action
Abikoviromycin exerts its effects by targeting viral components and inhibiting their replication. The compound’s structure allows it to interact with viral proteins and nucleic acids, disrupting their function and preventing the virus from multiplying . The exact molecular targets and pathways involved are still under investigation, but its activity against supercapsidic viruses suggests a broad-spectrum antiviral mechanism .
Comparison with Similar Compounds
Streptazone A: Another piperidine alkaloid with a similar [4.3.0] bicyclic core.
Streptazolin: A well-known piperidine alkaloid structurally related to Abikoviromycin.
Comparison: this compound is unique due to its pronounced antiviral activity against supercapsidic viruses, which is not commonly observed in other piperidine alkaloids . Its complex structure and stability challenges also set it apart from similar compounds, making it a valuable subject for synthetic and biological studies .
Properties
IUPAC Name |
(1S,3R,10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,9H,5-6H2,1H3/b7-2-/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFHAWSULOGRI-LPPIIHRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C=CC2=NCCC3C12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C=CC2=NCC[C@@H]3[C@]12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043393 | |
Record name | Abikoviromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31774-33-1 | |
Record name | Abikoviromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031774331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abikoviromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABIKOVIROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639MO1IZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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